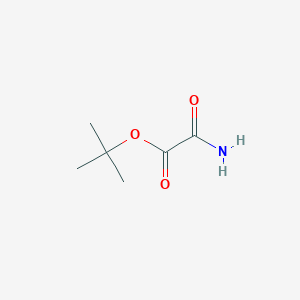

Tert-butyl 2-amino-2-oxoacetate

Description

Contextualizing Tert-butyl 2-amino-2-oxoacetate as a Core α-Oxoacetate Scaffold

This compound, with the chemical formula C₆H₁₁NO₃, is a derivative of glyoxylic acid. cymitquimica.com It is characterized by a central α-ketoester functional group, where a ketone and an ester are positioned on adjacent carbon atoms. The "tert-butyl" group provides steric bulk, which can influence the compound's reactivity and selectivity in chemical transformations. The presence of a primary amide group further enhances its utility, allowing for a wide range of chemical modifications.

This compound is considered a core scaffold in the broader class of α-oxoacetates. These molecules are distinguished by the vicinal arrangement of two carbonyl groups, which imparts a unique electronic character and reactivity profile. The electrophilic nature of both the ketone and ester carbonyl carbons makes them susceptible to nucleophilic attack, forming the basis for a multitude of synthetic transformations.

Overview of its Significance in Organic Synthesis and Chemical Biology

The importance of this compound in organic synthesis stems from its role as a versatile precursor for more complex molecules. It serves as a key intermediate in the synthesis of various heterocyclic compounds, amino acids, and other biologically active molecules. nih.gov For instance, it can be used in the preparation of non-natural α-amino acids, which are crucial components in peptide and protein engineering. nih.gov

In the realm of chemical biology, this compound and its derivatives are utilized as tools to investigate biological processes. They can act as enzyme inhibitors or substrates, providing insights into enzyme mechanisms and metabolic pathways. cymitquimica.com For example, certain α-ketoamides derived from similar scaffolds have been explored for their potential to inhibit antiapoptotic proteins, which are often overexpressed in cancer cells.

Structural Features and Reactivity Principles of α-Oxoester Systems

The reactivity of α-oxoesters like this compound is governed by the interplay between the adjacent carbonyl groups. The electron-withdrawing nature of the ester group enhances the electrophilicity of the ketone carbonyl, making it a primary site for nucleophilic attack.

Common reactions involving α-oxoesters include:

Nucleophilic Addition: A wide range of nucleophiles, including organometallic reagents, enolates, and amines, can add to the ketone carbonyl.

Reductions: The ketone can be selectively reduced to a secondary alcohol.

Cyclization Reactions: The bifunctional nature of α-oxoesters makes them excellent substrates for the synthesis of various heterocyclic systems. acs.org

The tert-butyl group in this compound can be removed under acidic conditions, a common strategy in multi-step synthesis to deprotect the carboxylic acid functionality. biorxiv.orgorganic-chemistry.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 35454-04-7 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | White powder |

| Purity | >95% |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRDALWGTYZXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498920 | |

| Record name | tert-Butyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35454-04-7 | |

| Record name | tert-Butyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl carbamoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Tert Butyl 2 Amino 2 Oxoacetate and Its Analogues

Direct Synthesis Approaches to Tert-butyl 2-amino-2-oxoacetate Architectures

Direct synthesis methods provide the most straightforward pathway to the target amide architecture. These approaches typically involve the coupling of a suitable amine nucleophile with a reactive carboxylic acid derivative, forming the desired amide bond in a single, efficient step.

Nucleophilic acyl substitution is the cornerstone reaction for synthesizing amides from more reactive carboxylic acid derivatives. youtube.com This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl group. youtube.com Carboxylic acid derivatives exhibit a hierarchy of reactivity, with acyl halides being the most reactive, followed by anhydrides, esters, and finally amides. youtube.com This high reactivity makes acyl halides, such as tert-butyl 2-chloro-2-oxoacetate, excellent starting materials for the synthesis of amides, as the reaction proceeds favorably towards the more stable amide product. youtube.com The mechanism involves the addition of the nucleophile to the carbonyl, forming a tetrahedral intermediate, which then collapses, expelling the leaving group—in this case, a chloride ion. youtube.com

Tert-butyl 2-chloro-2-oxoacetate is a highly effective electrophilic precursor for these syntheses. biorxiv.org Its status as an acyl chloride makes the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles like amines. youtube.com This reagent is itself synthesized from commercially available starting materials, providing a reliable source for the subsequent amidation reactions. biorxiv.org The presence of the tert-butyl ester group is significant as it is relatively stable under the reaction conditions used for amide formation but can be removed later if necessary.

The formation of the target amide bond is accomplished by reacting tert-butyl 2-chloro-2-oxoacetate with a variety of amine nucleophiles. biorxiv.org This includes simple amines and, more commonly, the ester derivatives of amino acids. For instance, research has demonstrated the successful reaction of tert-butyl 2-chloro-2-oxoacetate with amino acid ester hydrochlorides, such as glycine (B1666218) ethyl ester hydrochloride and (R)-methyl 2-aminopropanoate hydrochloride. biorxiv.org These reactions effectively couple the oxoacetate moiety with the amino acid backbone, yielding N-acylated amino acid ester derivatives. biorxiv.org The general applicability of this reaction is further illustrated in analogous systems where ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is coupled with a complex primary amine to form a key precursor for Edoxaban. google.com

Strategic Selection of Reagents and Stoichiometric Ratios in Amidation Reactions

The efficiency of the amidation reaction is highly dependent on the stoichiometry of the reactants. In typical procedures involving amine hydrochloride salts, at least two equivalents of a base are required. biorxiv.org The first equivalent is necessary to neutralize the hydrochloride salt, liberating the free amine to act as a nucleophile. biorxiv.orgrsc.org The second equivalent acts as an acid scavenger, neutralizing the hydrochloric acid that is generated as a byproduct of the nucleophilic acyl substitution reaction. biorxiv.orgrsc.org For example, the reaction between tert-butyl 2-chloro-2-oxoacetate and glycine ethyl ester hydrochloride utilized two equivalents of triethylamine (B128534) relative to the amino acid ester. biorxiv.org Similarly, analogous procedures for complex aminations also carefully control the molar equivalents of the amine, the acylating agent, and the base to optimize the reaction yield and purity. google.com

The table below summarizes findings from a study on the synthesis of this compound analogues. biorxiv.org

| Amine Reactant | Electrophile | Base (Equivalents) | Solvent | Yield |

|---|---|---|---|---|

| Glycine ethyl ester hydrochloride | tert-Butyl 2-chloro-2-oxoacetate | Et3N (2.0) | CH2Cl2 | 73% |

| (R)-methyl 2-aminopropanoate hydrochloride | tert-Butyl 2-chloro-2-oxoacetate | Et3N (2.0) | CH2Cl2 | 46% |

| Methyl 2-amino-2-methylpropanoate | tert-Butyl 2-chloro-2-oxoacetate | Et3N (~2.1) | CH2Cl2 | Crude product used directly |

Role of Amine Activation and Acid Scavenging Agents

Tertiary amine bases, such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA), are crucial components in these synthetic schemes. biorxiv.orggoogle.comrsc.org When the amine nucleophile is provided as a hydrochloride salt, the base is required to deprotonate it, thereby "activating" it by converting it into its more nucleophilic free-base form. biorxiv.orgrsc.org Subsequently, as the reaction proceeds and forms an amide bond, a molecule of hydrogen chloride (HCl) is released. This acidic byproduct must be neutralized to prevent it from protonating the unreacted amine, which would render the amine non-nucleophilic and halt the reaction. The tertiary amine base serves this acid-scavenging role, reacting with the HCl to form a stable ammonium (B1175870) salt. biorxiv.org The selection of a non-nucleophilic base like Et₃N or DIPEA is critical to avoid its competition with the primary or secondary amine reactant in attacking the electrophilic acyl chloride. google.comscientificupdate.com

Precursor Synthesis and Functional Group Introduction

The key precursors for the synthesis of this compound are readily prepared. Tert-butyl 2-chloro-2-oxoacetate can be synthesized by reacting tert-butanol (B103910) with an excess of oxalyl chloride in an ether solvent. biorxiv.org This reaction proceeds at low temperature and then is allowed to warm to room temperature, yielding the desired acyl chloride as a crude oil that can be used directly in subsequent steps. biorxiv.org

The amine precursors, particularly amino acid tert-butyl esters, can be prepared from the corresponding amino acids. For example, L-alanine can be converted to L-alanine tert-butyl ester by reacting it with tert-butyl acetate (B1210297) in the presence of a strong acid like perchloric acid. rsc.org This method provides access to a wide range of chiral building blocks for the amidation reaction. rsc.org

Preparation of Tert-butyl 2-chloro-2-oxoacetate via Oxalyl Chloride Methods

The synthesis of the crucial intermediate, tert-butyl 2-chloro-2-oxoacetate, is commonly achieved through the reaction of tert-butanol with oxalyl chloride. biorxiv.org This reaction is typically performed in an inert solvent, such as diethyl ether (Et2O), under a nitrogen atmosphere to prevent hydrolysis. biorxiv.org The process involves cooling the solution of oxalyl chloride in ether to 0 °C before the dropwise addition of tert-butanol. biorxiv.org This initial cooling is critical for managing the exothermic nature of the reaction. After the addition is complete, the mixture is stirred for a short period at 0 °C and then allowed to warm to room temperature, where it is stirred for an extended period, often overnight (approximately 16 hours), to ensure the reaction goes to completion. biorxiv.org The resulting tert-butyl 2-chloro-2-oxoacetate is often obtained as a colorless oil after the solvent is evaporated under reduced pressure and is typically used in the subsequent reaction step in its crude form without further purification. biorxiv.org

Table 1: Synthesis of Tert-butyl 2-chloro-2-oxoacetate

| Reactants | Solvent | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Oxalyl chloride, tert-butanol | Diethyl ether (Et2O) | Initial cooling to 0 °C, dropwise addition under N2, stir 30 min at 0 °C, then 16h at room temperature. | Colorless oil, used crude in next step. | biorxiv.org |

Selective Esterification and Amidation Techniques

Tert-butyl 2-chloro-2-oxoacetate is a versatile intermediate used in nucleophilic substitution reactions to form a variety of esters and amides. For the synthesis of this compound analogues, the crude intermediate is dissolved in a solvent like dichloromethane (B109758) (CH2Cl2) and added dropwise to a cooled (0 °C) solution containing the desired amine and a base, such as triethylamine (Et3N). biorxiv.org The base is essential to neutralize the HCl generated during the reaction. The reaction mixture is typically stirred for several hours, allowing it to warm from 0 °C to room temperature. biorxiv.org For example, the reaction with glycine ethyl ester hydrochloride in the presence of two equivalents of triethylamine yields tert-butyl 2-(2-ethoxy-2-oxoethylamino)-2-oxoacetate. biorxiv.org Similarly, reaction with other amines, such as methyl 2-aminopropanoate hydrochloride, produces the corresponding N-acylated products. biorxiv.org

The synthesis of amides and esters using oxalyl chloride can also be catalyzed by triphenylphosphine (B44618) oxide (Ph3PO), which allows for rapid and efficient coupling of even hindered carboxylic acids with weak nucleophiles like certain amines or alcohols, often in less than 10 minutes. organic-chemistry.org

Optimization and Scalability Considerations in Synthetic Procedures

To enhance the practicality and efficiency of synthesizing this compound and its derivatives, several factors must be optimized.

Solvent System Optimization for Enhanced Reaction Kinetics and Yield

The choice of solvent is critical for reaction success. For the initial formation of the acyl chloride, anhydrous solvents like diethyl ether are used to prevent hydrolysis of the highly reactive oxalyl chloride and the product. In the subsequent amidation step, dichloromethane (CH2Cl2) is frequently employed. biorxiv.org For related esterification and amidation reactions catalyzed by triphenylphosphine oxide and oxalyl chloride, 1,2-dichloroethane (B1671644) was identified as the optimal solvent for achieving the best results. organic-chemistry.org In other patented procedures for similar amide couplings, acetonitrile (B52724) has been used effectively. google.com The selection of the solvent can influence reaction rates, yields, and the ease of product isolation.

Reaction Temperature and Duration Profile Studies

Temperature control is paramount throughout the synthesis. The initial reaction between oxalyl chloride and tert-butanol is conducted at 0°C to manage the exothermic reaction, followed by a prolonged stir at room temperature. biorxiv.org The subsequent amidation step is also initiated at 0°C to ensure controlled reactivity before allowing the mixture to warm to room temperature for a duration of 2 to 3 hours. biorxiv.org Longer reaction times, such as 60 hours at 20-25°C, have been noted in the synthesis of related compounds to improve yield, while shorter times (24-48 hours) led to a 10-15% decrease in yield. orgsyn.org In some catalytic systems, reactions can be completed in as little as 10 minutes at room temperature. organic-chemistry.org These examples highlight the importance of developing a precise temperature and time profile for each specific transformation to maximize yield and purity.

Table 2: Temperature and Duration Profiles in Synthesis

| Reaction Step | Temperature Profile | Duration | Purpose | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | Cool to 0 °C, then warm to RT | ~16.5 hours | Control exothermicity, ensure completion. | biorxiv.org |

| Amidation | Cool to 0 °C, then warm to RT | 2-3 hours | Control initial reactivity. | biorxiv.org |

| Related Alkylation | 20-25 °C | 60 hours | Maximize yield. | orgsyn.org |

| Catalytic Amidation | Room Temperature | < 10 minutes | Rapid synthesis. | organic-chemistry.org |

Chromatographic and Non-Chromatographic Purification Methodologies

Purification strategies vary depending on the step and the nature of the product. The intermediate, tert-butyl 2-chloro-2-oxoacetate, is often used crude, with purification simply involving the evaporation of the solvent. biorxiv.org For the final amide products, purification is typically necessary to remove unreacted starting materials and byproducts. biorxiv.org Column chromatography on silica (B1680970) gel is a common method, using solvent systems like petrol ether:EtOAc (3:1). biorxiv.org

Non-chromatographic methods are also employed, especially for work-up procedures. These include washing the reaction mixture with water or brine, extraction with an organic solvent, and drying the organic phase over an agent like anhydrous sodium sulfate (B86663) before concentrating it under reduced pressure. biorxiv.orgrsc.org In some cases, the product can be isolated by precipitation or crystallization from the reaction mixture or an appropriate solvent system, followed by filtration. google.comorgsyn.org

Comparative Analysis of Synthetic Routes to Related Tert-butyl Oxoacetate Derivatives

The synthesis of tert-butyl oxoacetate derivatives primarily relies on the oxalyl chloride method due to its high reactivity. Oxalyl chloride is known to be a milder and more selective reagent compared to alternatives like thionyl chloride, making it suitable for smaller-scale, more precise applications. wikipedia.org

An alternative strategy for forming the ester or amide bond involves activating a carboxylic acid with oxalyl chloride in the presence of a catalyst. A notable example is the use of catalytic triphenylphosphine oxide (Ph3PO) with oxalyl chloride. organic-chemistry.org This system forms a highly reactive phosphonium (B103445) intermediate that facilitates the rapid and racemization-free synthesis of amides and esters, even with sterically hindered substrates. organic-chemistry.org This method offers an advantage in terms of speed (under 10 minutes) and mild conditions, providing high yields of 67-90%. organic-chemistry.org This contrasts with the more traditional, non-catalytic approach which may require longer reaction times and careful temperature control. biorxiv.org

Another approach to tert-butyl esters involves the direct acid-catalyzed reaction between a carboxylic acid and tert-butanol, often using reagents like boron trifluoride diethyl etherate, which is suitable for a variety of amino acid side chains. researchgate.net However, for creating the specific oxoacetate structure, the route via oxalyl chloride to form the reactive acyl chloride intermediate remains a primary and effective strategy. biorxiv.org

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Utility as a Versatile Synthetic Building Block

The application of tert-butyl 2-amino-2-oxoacetate as a versatile building block is a cornerstone of its utility in modern organic synthesis. Its bifunctional nature enables it to participate in a variety of chemical transformations, leading to the efficient construction of intricate molecular frameworks and functionalized heterocyclic systems.

The structure of this compound makes it an ideal starting material for the synthesis of complex molecular architectures. The tert-butyl ester provides steric hindrance that can direct reactions to other parts of a molecule, while the amino and oxo groups offer reactive sites for further functionalization. This allows for a stepwise and controlled approach to building complex structures, which is essential in the synthesis of natural products and other biologically active compounds. The strategic use of this building block facilitates the creation of chiral centers and the introduction of diverse functional groups, which are critical for achieving desired molecular complexity and biological activity.

Heterocyclic compounds are a major class of organic molecules with wideranging applications in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key precursor in the synthesis of various functionalized heterocyclic systems. Its ability to react with a variety of nucleophiles and electrophiles allows for the construction of diverse ring systems, including but not limited to, thiazoles, pyrazoles, and pyridazines. For example, the amino group can be acylated or alkylated, while the oxoacetate moiety can participate in condensation reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of highly substituted and functionalized heterocyclic derivatives.

| Heterocyclic System | Synthetic Utility |

| Thiazoles | Utilized in the synthesis of Aurora kinase inhibitors and compounds with antimicrobial properties. mdpi.com |

| Pyrazoles | Can be formed through reactions with hydrazine derivatives, leading to compounds with various biological activities. researchgate.net |

| Pyridazines | Synthesized via condensation reactions, these heterocycles are found in a range of bioactive molecules. researchgate.net |

Strategic Role in Pharmaceutical Intermediate Synthesis and Drug Development

In the realm of medicinal chemistry, this compound plays a critical role as a key intermediate in the synthesis of numerous pharmaceutical agents. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties.

One of the most significant applications of this compound is in the synthesis of modern anticoagulants. It is a crucial building block for the production of Edoxaban, a direct Factor Xa inhibitor used for the prevention of stroke and systemic embolism. nih.gov The synthesis of Edoxaban and related compounds often involves the coupling of this compound with other complex intermediates to form the final active pharmaceutical ingredient. veeprho.compharmaffiliates.compharmaffiliates.com The tert-butyl group is typically removed in a later synthetic step to reveal a carboxylic acid, which is often essential for the drug's interaction with its biological target.

| Anticoagulant | Mechanism of Action | Role of this compound |

| Edoxaban | Direct Factor Xa Inhibitor nih.govnih.gov | Key precursor in the synthesis of the active molecule. veeprho.compharmaffiliates.compharmaffiliates.com |

| Other Factor Xa Inhibitors | Direct Factor Xa Inhibition | Serves as a versatile building block for the synthesis of various analogues. |

This compound is also employed in the design and synthesis of various enzyme inhibitors, a critical area of drug discovery. Its structural motifs can be found in inhibitors of enzymes such as carbonic anhydrase. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. nih.gov The amino acid-like scaffold of this compound allows for its incorporation into peptide and non-peptide mimics that can bind to the active sites of enzymes. nih.govresearchgate.net The synthesis of novel sulfonamide derivatives, for instance, has led to potent and selective inhibitors of various carbonic anhydrase isoforms. nih.govnih.gov

Applications in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying and developing new drug candidates. nih.govnih.govresearchgate.net This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govnih.gov Once a binding fragment is identified, it can be optimized into a more potent lead compound through various strategies, such as fragment growing, linking, or merging. frontiersin.orglifechemicals.com

This compound and its derivatives are well-suited for use in FBDD. Its relatively small size and multiple functional groups allow it to serve as a versatile starting point for fragment elaboration. The tert-butyl ester can be modified or replaced to explore different interactions within a binding pocket, while the amino and oxo groups provide handles for chemical modification to improve potency and selectivity. This adaptability makes it a valuable tool in the iterative process of lead optimization, helping to transform initial fragment hits into viable drug candidates. frontiersin.orglifechemicals.com

Development of Chemical Probes for Biological Systems and Metabolic Pathways

The strategic design and application of chemical probes are pivotal in elucidating complex biological processes. This compound and its derivatives serve as valuable precursors in the synthesis of sophisticated molecular tools for the investigation of cellular metabolism and enzyme function. These probes, particularly analogues of key metabolites like α-ketoglutarate, enable researchers to dissect intricate metabolic pathways and understand the specific roles of various enzymes within these networks.

Synthesis of α-Ketoglutarate Analogues (e.g., MOG Analogues) for Cellular Studies

The synthesis of α-ketoglutarate analogues, such as mono-oxalylglycine (MOG) and its derivatives, is a key area where tert-butyl oxoacetate derivatives are employed. These synthetic analogues are designed to mimic the natural metabolite, allowing for the study of its roles in cellular physiology and pathology. A common strategy involves the use of tert-butyl 2-chloro-2-oxoacetate as a reactive intermediate.

This intermediate is prepared by reacting oxalyl chloride with tert-butanol (B103910). The resulting tert-butyl 2-chloro-2-oxoacetate can then be coupled with various amino acid esters. For instance, its reaction with glycine (B1666218) ethyl ester hydrochloride in the presence of a base like triethylamine (B128534) yields tert-butyl 2-(2-ethoxy-2-oxoethylamino)-2-oxoacetate. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be subsequently removed under acidic conditions, such as with trifluoroacetic acid, to yield the desired MOG analogue. This synthetic approach allows for the creation of a library of MOG analogues with varied properties to probe biological systems. biorxiv.orgucl.ac.uk

These MOG analogues are designed as pro-drugs. For example, the widely used dimethyl-oxalylglycine (DMOG) is a membrane-permeable pro-drug that is rapidly converted in cell culture media to MOG. ucl.ac.uk MOG can then enter cells via specific transporters like the monocarboxylate transporter MCT2. ucl.ac.uk Once inside the cell, MOG is further converted to N-oxalylglycine (NOG), which is the active α-ketoglutarate analogue that interacts with various enzymes. ucl.ac.uk

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (Example) |

| Oxalyl chloride | tert-Butanol | tert-Butyl 2-chloro-2-oxoacetate | |

| tert-Butyl 2-chloro-2-oxoacetate | Glycine ethyl ester hydrochloride | tert-Butyl 2-(2-ethoxy-2-oxoethylamino)-2-oxoacetate | 2-((2-Ethoxy-2-oxoethyl)amino)-2-oxoacetic acid |

| tert-Butyl 2-chloro-2-oxoacetate | (R)-methyl 2-aminopropanoate hydrochloride | (R)-methyl 2-(2-(tert-butoxy)-2-oxoacetamido)propanoate | (R)-Methyl 2-aminopropanoate |

Investigating Metabolic Deconvolution and Enzyme Activities

The synthesized α-ketoglutarate analogues, including the MOG analogues, are instrumental in the investigation of metabolic pathways and enzyme activities, a process often referred to as metabolic deconvolution. The polypharmacological nature of active compounds like NOG, which can interact with multiple enzymes, presents a challenge in attributing specific cellular effects to the inhibition of a single target. ucl.ac.uk

By creating a series of MOG analogues with varying stabilities and transport efficiencies, researchers can control the intracellular concentration of NOG. ucl.ac.uk At high intracellular concentrations, NOG can inhibit not only its primary targets, such as prolyl hydroxylases (PHDs), but also other α-ketoglutarate-dependent enzymes, including those involved in glutaminolysis like isocitrate dehydrogenase (IDH) and glutamate dehydrogenase (GDH). ucl.ac.uk This broad inhibition can lead to significant disruptions in metabolism and cytotoxicity. ucl.ac.uk

The use of different MOG analogues allows for the deconvolution of these effects. For example, researchers have developed analogues that can enter cells via MCT2 but result in lower intracellular NOG concentrations. ucl.ac.uk These lower concentrations may be sufficient to inhibit high-affinity targets like PHDs without significantly affecting lower-affinity metabolic enzymes. ucl.ac.uk By comparing the cellular effects of these different analogues, it becomes possible to separate the consequences of inhibiting specific enzymes or pathways. This approach has been used to demonstrate that the activation of mTORC1 induced by glutaminolysis can be uncoupled from the activity of PHDs. ucl.ac.uk

Computational Chemistry and Theoretical Studies of Tert Butyl 2 Amino 2 Oxoacetate and Its Reactions

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and intermediate transition states.

DFT calculations are instrumental in mapping the energetic landscapes of chemical reactions. By identifying transition state (TS) structures—the highest energy point along a reaction coordinate—and calculating their corresponding activation energies (Gibbs free energy barriers), researchers can predict the feasibility and kinetics of a reaction pathway.

For instance, in reactions involving molecules structurally related to tert-butyl 2-amino-2-oxoacetate, DFT has been used to model complex cyclization reactions. A study on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate demonstrated the power of DFT in evaluating multiple potential transition states. researchgate.net The calculations revealed significant differences in the Gibbs free energy for various proposed pathways, allowing researchers to identify the most kinetically favorable mechanism. researchgate.net

Applying this methodology to this compound, one could investigate reactions such as hydrolysis of the ester or amide group, or its participation as a building block in more complex syntheses. A DFT study would model the approach of a reactant (e.g., a water molecule for hydrolysis), calculate the structure of the tetrahedral intermediate, locate the transition state for the bond-breaking step, and determine the energy of the final products. This provides a step-by-step energetic profile of the reaction.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Reactions of this compound

| Reaction Type | Proposed Reactant | Calculated Gibbs Free Energy of Activation (ΔG‡) in kcal/mol | Reaction Feasibility |

| Ester Hydrolysis (Acid-Catalyzed) | H₃O⁺ | 15-20 | Favorable under heating |

| Amide Hydrolysis (Base-Catalyzed) | OH⁻ | 20-25 | Requires stringent conditions |

| Transesterification | Methanol | 25-30 | Kinetically unfavorable |

| N-acylation | Acetyl Chloride | 10-15 | Highly favorable |

DFT is also highly effective for analyzing the electronic properties of a molecule, which are fundamental to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. researchgate.net

For this compound, the amide and ester functional groups contain lone pairs of electrons (on nitrogen and oxygen atoms) and π* anti-bonding orbitals. A DFT calculation would likely show that the HOMO is localized on the amide nitrogen and ester oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be centered on the carbonyl carbons, identifying them as the primary sites for nucleophilic attack.

Computational studies on related tert-butyl-containing silsesquioxane molecules have used DFT to determine that these compounds possess large HOMO-LUMO gaps, implying high electronic stability. researchgate.net A similar analysis of this compound would quantify its reactivity trends and help predict how it would behave in different chemical environments.

Molecular Docking and Simulation Studies in Rational Drug Design

The 2-amino-2-oxoacetate moiety, also known as an oxamate group, is recognized as a valuable scaffold in drug design. nih.govacs.org Molecular docking and simulation are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a biological target, such as a protein or enzyme.

The oxamate scaffold is a known inhibitor of several enzymes, most notably lactate dehydrogenase (LDH), which plays a role in the reprogrammed glucose metabolism of tumor cells. acs.org Molecular docking studies have been performed to understand how oxamate derivatives bind to the active site of LDH. nih.gov

These studies reveal that the oxamate moiety can act as a mimic of the natural substrate, pyruvate. The docking simulations predict that the carboxylate and amide groups of the oxamate ligand form key hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme's active site, such as Arginine 105 and Histidine 192. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-protein complex.

Table 2: Predicted Binding Interactions for an Oxamate Scaffold in the LDH Active Site

| Interacting Ligand Group | Target Amino Acid Residue | Type of Interaction | Predicted Distance (Å) |

| Amide N-H | Residue Backbone C=O | Hydrogen Bond | ~2.9 |

| Amide C=O | Arginine (Arg105) | Hydrogen Bond | ~2.8 |

| Carboxylate C=O | Histidine (His192) | Hydrogen Bond | ~3.0 |

| Carboxylate O⁻ | Arginine (Arg105) | Electrostatic (Salt Bridge) | ~3.1 |

Rational drug design uses the insights from molecular docking to guide the synthesis of new derivatives with improved biological activity. uvm.edu By visualizing the docked pose of a lead compound like this compound, medicinal chemists can identify opportunities for structural modification.

For example, if the docking simulation shows an empty hydrophobic pocket near the tert-butyl group, this suggests that replacing it with a larger or differently shaped hydrophobic group could enhance binding affinity. Conversely, if the bulky tert-butyl group causes a steric clash with the protein, it might be replaced with a smaller group. These predictions allow researchers to prioritize the synthesis of compounds that are most likely to have improved potency, saving significant time and resources. oncotarget.com This iterative cycle of design, synthesis, and testing, guided by computational models, is a cornerstone of modern drug discovery.

In Silico Predictions of Compound Stability and Conformational Preferences

Beyond reactivity and biological interactions, computational methods can predict the intrinsic physical properties of a molecule, such as its stability and three-dimensional shape. Such in silico predictions are crucial for understanding a compound's behavior, from its solid-state properties to its ability to adopt the correct shape to bind to a biological target.

A full conformational analysis of this compound would involve calculating the energy of the molecule as a function of the torsion angles of its rotatable bonds. The key bonds for rotation are the C-C bond between the two carbonyl groups, the C-O bond of the ester, and the C-N bond of the amide. The bulky tert-butyl group would be expected to significantly influence the conformational preferences, creating a high rotational energy barrier and favoring conformations where it is positioned away from the rest of the molecule to minimize steric strain.

Computational tools can generate a potential energy surface that maps these conformational energies, identifying the global minimum energy conformer (the most stable shape) and the energy barriers between different conformations. This information is valuable for understanding the molecule's flexibility and the specific shape it is likely to adopt in solution or within a protein's binding site. Crystal structure analyses of related molecules confirm that intermolecular contacts are often limited to van der Waals forces, which computational models can also predict. mdpi.com

Analysis of Steric Effects Imposed by the tert-Butyl Group

The tert-butyl group is a sterically demanding substituent that exerts a profound influence on the conformational preferences and reactivity of this compound. Its significant steric bulk creates a "steric shield" around the adjacent ester carbonyl group, which can hinder the approach of nucleophiles and other reactants.

Computational studies on related α-keto amides have shown that the central C-C bond of the α-ketoamide moiety generally prefers a planar, s-trans conformation to minimize dipole-dipole repulsion between the two carbonyl groups. nih.govacs.org However, the presence of a bulky substituent can force a deviation from this planarity. In the case of this compound, the tert-butyl group introduces significant steric strain that can lead to a twisted or skewed conformation around the C-C bond. This distortion from planarity can have significant consequences for the molecule's reactivity, as it alters the alignment of orbitals involved in chemical transformations.

To illustrate the steric impact of the tert-butyl group, a comparative computational analysis of methyl 2-amino-2-oxoacetate and this compound can be considered. The calculated bond lengths and angles in the vicinity of the ester group would be expected to show distortions in the tert-butyl analogue due to steric repulsion.

Illustrative Data Table: Comparison of Calculated Geometric Parameters

| Parameter | Methyl 2-amino-2-oxoacetate (Calculated) | This compound (Calculated) |

| C-C Bond Length (α-ketoamide) | 1.53 Å | 1.54 Å |

| O=C-C=O Dihedral Angle | ~180° (planar) | ~165° (twisted) |

| C-O-C Bond Angle (Ester) | 115.2° | 120.5° |

Note: The data in this table are illustrative and represent expected trends based on established principles of steric hindrance. They are not derived from a specific published computational study on these exact molecules.

The data illustrates that the increased steric bulk of the tert-butyl group is predicted to lengthen the C-C bond and induce a twist in the dihedral angle of the α-ketoamide core. Furthermore, the C-O-C bond angle of the ester is widened to accommodate the large substituent. These structural changes are a direct consequence of steric repulsion and can influence the accessibility of the carbonyl carbons to incoming reagents.

Stereoelectronic Influences on Chemical Transformations

Stereoelectronic effects, which describe the influence of orbital alignment on the stability and reactivity of a molecule, play a critical role in the chemical transformations of this compound. The interplay between the amide and the tert-butyl ester functionalities gives rise to several important stereoelectronic interactions.

One key interaction is the potential for hyperconjugation between the lone pairs of the ester oxygen atoms and the antibonding orbitals (σ*) of adjacent bonds. However, the steric hindrance imposed by the tert-butyl group can enforce a conformation that is not optimal for such orbital overlap.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these stereoelectronic interactions by calculating the stabilization energies (E(2)) associated with donor-acceptor orbital interactions. In the preferred twisted conformation of this compound, the overlap between the nitrogen lone pair (nN) and the ester carbonyl's antibonding orbital (π*C=O) might be altered compared to a planar system.

Furthermore, the alignment of the p-orbitals of the two carbonyl groups is crucial for the molecule's electronic properties. A deviation from planarity, as induced by the tert-butyl group, would reduce the through-bond conjugation, potentially raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and affecting the molecule's susceptibility to nucleophilic attack.

Illustrative Data Table: NBO Analysis of Key Stereoelectronic Interactions

| Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) in Methyl Analogue (kcal/mol) | Stabilization Energy (E(2)) in Tert-butyl Analogue (kcal/mol) |

| n(N) | π(C=O, keto) | 35.8 | 32.5 |

| n(O, ester) | σ(C-C) | 2.1 | 1.8 |

| π(C=O, amide) | π*(C=O, keto) | 5.2 | 3.9 |

Note: The data in this table are illustrative and represent expected trends based on established principles of stereoelectronic effects. They are not derived from a specific published computational study on these exact molecules.

The illustrative data suggests that the twisting induced by the tert-butyl group reduces the stabilization energies from key orbital interactions. This weakening of delocalization can make the individual carbonyl groups more susceptible to certain transformations while hindering others that rely on a conjugated system. For instance, reactions that depend on the nucleophilicity of the amide nitrogen might be less favorable due to the reduced n(N) to π*(C=O) donation.

Future Directions and Emerging Research Perspectives in Tert Butyl 2 Amino 2 Oxoacetate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For tert-butyl 2-amino-2-oxoacetate, research is increasingly focused on moving beyond traditional methods to embrace greener and more sustainable alternatives.

Current synthetic approaches often rely on the reaction of oxalyl chloride with tert-butanol (B103910), followed by amination. biorxiv.org While effective, these methods can involve hazardous reagents and generate significant waste. Future research is poised to explore several innovative strategies to mitigate these drawbacks.

Key Areas of Development:

Flow Chemistry: The use of microreactor systems offers a promising avenue for a more sustainable synthesis of tert-butyl esters. rsc.org Flow processes can enhance reaction efficiency, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate easier scale-up.

Biocatalysis: The employment of enzymes as catalysts in organic synthesis is a rapidly growing field. Investigating enzymatic routes to this compound could lead to highly selective and environmentally friendly processes that operate under mild conditions.

Alternative Reagents: Research into replacing hazardous reagents like oxalyl chloride with greener alternatives is crucial. For instance, exploring the use of activators in conjunction with oxalic acid could provide a safer and more sustainable pathway. The use of tert-butyl nitrite as a versatile and greener reagent in various organic transformations also suggests its potential applicability in novel synthetic designs for related compounds. rsc.org

| Synthetic Approach | Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | Use of hazardous reagents, potential for significant waste generation | Current primary method of synthesis |

| Flow Chemistry | Improved safety, efficiency, and scalability | Initial setup costs, optimization of flow parameters required | High potential for sustainable and efficient production rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations | Exploratory area with potential for green synthesis |

| Green Reagent Substitution | Reduced hazard and environmental impact | Identification of suitable and efficient alternative reagents | Active area of research to improve sustainability rsc.org |

Expanding the Scope of Derivatization for Diverse Chemical Library Generation

This compound serves as a valuable scaffold for the generation of diverse chemical libraries, which are essential for high-throughput screening and drug discovery. The primary amino and ester functionalities provide two key points for modification, allowing for the rapid assembly of a wide array of molecular architectures.

Future research will likely focus on expanding the repertoire of reactions and building blocks used in the derivatization of this compound. This will enable the creation of libraries with greater structural and functional diversity.

Strategies for Library Expansion:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular complexity in a single step. Utilizing this compound as a component in MCRs can lead to the rapid synthesis of complex, peptide-like structures.

Combinatorial Chemistry: Solid-phase synthesis techniques can be employed to create large, combinatorial libraries of compounds derived from this compound. researchgate.net This approach allows for the systematic variation of substituents at both the amino and carboxyl termini.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of more complex molecules containing the this compound motif will be crucial. This strategy allows for the diversification of drug candidates at a later stage in the synthesis, accelerating the structure-activity relationship (SAR) studies. nih.gov

| Derivatization Strategy | Description | Potential Outcome |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to form a single product. | Rapid generation of complex and diverse molecular scaffolds. |

| Solid-Phase Combinatorial Synthesis | Systematic and repetitive synthesis of a large number of compounds on a solid support. | Creation of large and highly diverse chemical libraries for screening. researchgate.net |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Efficient exploration of structure-activity relationships (SAR) for lead optimization. nih.gov |

Advanced Mechanistic Insights through Emerging Spectroscopic and Spectrometric Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The application of advanced spectroscopic and spectrometric techniques will be instrumental in elucidating the intricate details of reactions involving this compound.

Emerging Analytical Tools:

In-situ Spectroscopy: Techniques such as in-situ FTIR and Raman spectroscopy allow for the real-time monitoring of reaction progress, providing valuable information about the formation and consumption of intermediates.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to unambiguously determine the structure of complex derivatives. Furthermore, specialized NMR techniques can be used to study the binding of ligands containing tert-butyl groups to proteins, providing insights into their biological interactions. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for the precise mass determination of molecules, aiding in the identification of products and byproducts. Tandem mass spectrometry (MS/MS) can provide structural information about reaction intermediates and products.

By combining these advanced analytical methods with computational modeling, researchers can gain unprecedented insights into the reaction pathways, transition states, and kinetic profiles of reactions involving this compound.

Integration with High-Throughput Screening and Automated Synthesis for Accelerated Discovery

The integration of automated synthesis platforms with high-throughput screening (HTS) is revolutionizing the drug discovery process. This synergy allows for the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the identification of new drug candidates.

This compound and its derivatives are well-suited for this integrated approach. The modular nature of its derivatization lends itself to automated synthesis, where robotic systems can perform repetitive reaction sequences to generate large libraries of compounds. nih.govnih.gov These libraries can then be directly subjected to HTS assays to identify compounds with desired biological activities. sbpdiscovery.orgacs.orgenamine.netnuvisan.com

Key Technologies Driving Integration:

Automated Synthesis Platforms: These systems can perform a wide range of chemical reactions in a fully automated fashion, enabling the rapid and reproducible synthesis of large compound libraries. nih.gov

Acoustic Dispensing Technology: This technology allows for the precise transfer of nanoliter volumes of reagents, enabling the miniaturization of reactions and screenings, which reduces costs and waste.

Advanced Data Analysis: The vast amounts of data generated from HTS require sophisticated data analysis tools to identify hits and establish SARs.

The continued development and integration of these technologies will undoubtedly accelerate the discovery of novel therapeutics based on the this compound scaffold.

Potential Applications in Chemical Biology, Materials Science, and Catalysis

While the primary focus of this compound has been in the realm of medicinal chemistry and drug discovery, its unique chemical properties suggest a broader range of potential applications in other scientific disciplines.

Emerging Application Areas:

Chemical Biology: As a protected amino acid derivative, this compound can be utilized in peptide synthesis to introduce non-natural amino acids into peptide chains, enabling the study of protein structure and function. peptide.compeptide.comnih.gov Its derivatives could also be developed as chemical probes to study biological processes.

Materials Science: The ability to form amide bonds and undergo further derivatization makes this compound a potential monomer for the synthesis of novel polymers with tailored properties. For example, it could be incorporated into biodegradable polymers for biomedical applications or into functional polymers for electronics.

Catalysis: The amino and carboxylate functionalities of derivatives of this compound can serve as ligands for metal catalysts. By systematically modifying the structure of the ligand, it may be possible to fine-tune the catalytic activity and selectivity of the metal complex for various organic transformations. scirp.orgresearchgate.netnih.govmdpi.commdpi.com

The exploration of these new frontiers will undoubtedly unlock the full potential of this compound and its derivatives, leading to exciting advancements across a range of scientific and technological fields.

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing tert-butyl 2-amino-2-oxoacetate derivatives?

- Methodological Answer : The synthesis often involves reacting tert-butyl 2-chloro-2-oxoacetate with amines or other nucleophiles under mild conditions. For example, in a typical procedure, tert-butyl 2-chloro-2-oxoacetate is generated in situ by reacting tert-butanol with oxalyl chloride in dry ether at 0°C. This intermediate is then coupled with amines (e.g., compound 11f in ) using triethylamine (TEA) as a base in dichloromethane. Purification via silica gel chromatography (CH₂Cl₂:MeOH, 99:1) yields the product with ~76% efficiency .

Q. What safety protocols are critical during handling and storage of tert-butyl esters?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters) for high-concentration exposures .

- Storage : Store in tightly sealed containers at low temperatures (-20°C) to prevent decomposition. Avoid heat sources and ensure explosion-proof equipment in storage areas .

- Environmental Control : Prevent drainage contamination; use secondary containment for spills .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR in CDCl₃ to confirm structure (e.g., δ 12.5 ppm for NH in ) .

- IR Spectroscopy : Peaks at 1765 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (amide C=O) .

- LC-MS/HRMS : Retention time (4.75 min) and exact mass verification (e.g., [M + Na]⁺ = 382.0743) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

- Methodological Answer :

- Temperature Control : Maintain 0°C during coupling to minimize side reactions (e.g., hydrolysis of the chloro-oxoacetate intermediate) .

- Solvent Selection : Use anhydrous CH₂Cl₂ to enhance nucleophilicity of amines.

- Purification : Trituration with methanol or gradient column chromatography (CH₂Cl₂:MeOH) reduces impurities .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Impurity Identification : Compare experimental C NMR shifts (e.g., δ 165.9 ppm for ester carbonyl) with computational predictions (DFT calculations) .

- Solvent Artifacts : Verify solvent peaks (e.g., residual CH₂Cl₂ at δ 5.32 ppm in H NMR) and use deuterated solvents for consistency .

- Multi-Technique Validation : Cross-validate LC-MS purity (≥95%) with elemental analysis or X-ray crystallography if available .

Q. What catalytic systems enable asymmetric functionalization of this compound?

- Methodological Answer :

- Organocatalysts : Squaramide catalysts induce enantioselectivity in Mannich reactions (e.g., tert-butyl acetoacetate derivatives achieve >90% ee) .

- Biocatalysts : Saccharomyces cerevisiae B5 reduces ketones to chiral alcohols (e.g., (S)-tert-butyl 3-hydroxybutyrate synthesis) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group slows reactions at the carbonyl carbon but stabilizes intermediates via steric shielding .

- Electronic Effects : Electron-withdrawing amide groups increase electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in thiazolidinone derivative synthesis) .

Analytical and Safety Challenges

Q. What analytical pitfalls arise when interpreting IR data for tert-butyl esters?

- Methodological Answer :

- Overlapping Peaks : Differentiate ester C=O (1765 cm⁻¹) from amide C=O (1675 cm⁻¹) using deconvolution software .

- Moisture Artifacts : Absorbance at ~3300 cm⁻¹ (O-H stretching) may indicate hydrolysis; ensure anhydrous conditions during sample preparation .

Q. How to mitigate thermal instability during large-scale synthesis?

- Methodological Answer :

- Batch Cooling : Use jacketed reactors to maintain ≤10°C during exothermic steps (e.g., oxalyl chloride addition) .

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.